2-(3,5-Di-tert-butylphenyl)acetic acid

Beschreibung

BenchChem offers high-quality 2-(3,5-Di-tert-butylphenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,5-Di-tert-butylphenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(3,5-ditert-butylphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O2/c1-15(2,3)12-7-11(9-14(17)18)8-13(10-12)16(4,5)6/h7-8,10H,9H2,1-6H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOMXJSLQKJJZSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)CC(=O)O)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30429104 |

Source

|

| Record name | 2-(3,5-ditert-butylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42288-54-0 |

Source

|

| Record name | 3,5-Bis(1,1-dimethylethyl)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42288-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,5-ditert-butylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biological Activity of 2-(3,5-di-tert-butylphenyl)acetic Acid: A Review of a Sparsely Charted Chemical Landscape

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide addresses the current state of knowledge regarding the biological activity of the synthetic compound 2-(3,5-di-tert-butylphenyl)acetic acid. Despite a thorough review of scientific literature and chemical databases, it is evident that this specific molecule remains largely unexplored within the realm of biological and pharmacological research. While structurally related compounds, particularly those containing the 3,5-di-tert-butylphenyl moiety, have demonstrated various biological effects, including anti-inflammatory and antioxidant properties, there is a significant lack of direct evidence pertaining to the bioactivity of 2-(3,5-di-tert-butylphenyl)acetic acid itself. This guide, therefore, serves not as a comprehensive dossier of established biological functions, but rather as a contextual framework, highlighting the activities of related structures to inform and guide future research into this scientifically uncharted molecule.

Introduction: The Enigmatic Profile of 2-(3,5-di-tert-butylphenyl)acetic Acid

2-(3,5-di-tert-butylphenyl)acetic acid is a carboxylic acid derivative of 1,3-di-tert-butylbenzene. Its chemical structure, featuring bulky tert-butyl groups, suggests potential for unique steric and electronic properties that could influence its interaction with biological systems. The tert-butyl groups can enhance lipophilicity, potentially affecting membrane permeability and distribution. Furthermore, these bulky groups can provide steric hindrance, which might influence the molecule's metabolic stability and its binding to specific biological targets.

Despite these intriguing structural features, a comprehensive search of available scientific literature reveals a conspicuous absence of dedicated studies on the biological activity of 2-(3,5-di-tert-butylphenyl)acetic acid. The compound is commercially available and its synthesis is documented, suggesting its use as a chemical intermediate. However, its potential pharmacological or toxicological profile remains to be elucidated.

Contextual Biological Activity: Insights from Structurally Related Compounds

To provide a foundational context for future investigations, this section will explore the known biological activities of molecules that share key structural motifs with 2-(3,5-di-tert-butylphenyl)acetic acid. It is crucial to emphasize that these are not direct properties of the topic compound but may offer clues to its potential bioactivity.

The 3,5-di-tert-butyl-4-hydroxyphenyl Moiety: A Wellspring of Anti-inflammatory and Antioxidant Activity

A significant body of research exists for compounds incorporating a 3,5-di-tert-butyl-4-hydroxyphenyl group. The addition of a hydroxyl group at the 4-position transforms the molecule into a hindered phenol, a classic antioxidant scaffold.

One such example is a synthesized molecule incorporating a nicotinoyl moiety, a thiazolidin-4-one ring, and the 3,5-di-tert-butyl-4-hydroxyphenyl group. This compound demonstrated significant anti-inflammatory activity in both acute and chronic inflammation models, with efficacy comparable to the non-steroidal anti-inflammatory drug (NSAID) ibuprofen[1]. It is proposed that the anti-inflammatory action, in conjunction with its antioxidant potential, could contribute to anti-atherosclerotic effects[1].

Another study investigated a novel di-tert-butylphenol compound, 5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-thioxo-dihydropyrimidine-4,6(1H, 5H)-dione (LQFM218), for its anti-nociceptive and anti-inflammatory properties. In in vivo mouse models, this compound effectively reduced pain and inflammation. The proposed mechanism involves the reduction of prostaglandin E2 (PGE2) and pro-inflammatory cytokines, highlighting its potential as an anti-inflammatory drug candidate.

These findings underscore the potential of the 3,5-di-tert-butylphenyl scaffold, particularly when hydroxylated, to serve as a basis for developing potent anti-inflammatory and antioxidant agents.

Future Directions and Unanswered Questions

The absence of direct biological data for 2-(3,5-di-tert-butylphenyl)acetic acid presents a clear gap in the scientific knowledge base. The following are key areas for future research:

-

Initial Biological Screening: A comprehensive in vitro screening of 2-(3,5-di-tert-butylphenyl)acetic acid against a panel of common biological targets is a critical first step. This should include assays for cytotoxicity, anti-inflammatory activity (e.g., COX-1/COX-2 inhibition, cytokine release), antioxidant potential, and receptor binding profiles.

-

Mechanism of Action Studies: Should initial screening reveal any significant biological activity, subsequent studies should focus on elucidating the underlying mechanism of action. This could involve identifying specific molecular targets and signaling pathways.

-

Structure-Activity Relationship (SAR) Studies: A systematic investigation of the structure-activity relationship by synthesizing and testing analogs of 2-(3,5-di-tert-butylphenyl)acetic acid could provide valuable insights. For instance, the introduction of a hydroxyl group at the 4-position, as seen in related anti-inflammatory compounds, would be a logical starting point.

-

In Vivo Efficacy and Safety: If promising in vitro activity is observed, preclinical in vivo studies in animal models will be necessary to evaluate the compound's efficacy, pharmacokinetics, and safety profile.

Conclusion

While the current body of scientific literature does not provide direct evidence for the biological activity of 2-(3,5-di-tert-butylphenyl)acetic acid, the documented activities of structurally related compounds, particularly those containing the 3,5-di-tert-butylphenyl moiety, suggest that this molecule may possess latent pharmacological properties. Its unique structural features warrant further investigation. This technical guide serves as a call to the scientific community to explore the biological potential of this understudied compound, which may hold promise for the development of novel therapeutic agents. The path forward requires a systematic and rigorous approach, beginning with fundamental in vitro screening and progressing to more complex mechanistic and in vivo studies.

References

[2] PubChem Compound Summary for CID 8167134, 2-(3,5-Di-tert-butylphenyl)acetic acid. National Center for Biotechnology Information. [Link]

[1] Kourounakis, A. P., et al. (2006). Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide. Arzneimittelforschung, 56(10), 712-716. [Link]

Sources

An In-Depth Technical Guide to the Putative Mechanism of Action of 2-(3,5-di-tert-butylphenyl)acetic acid

Foreword: Charting Unexplored Territory

Structural and Physicochemical Profile

2-(3,5-di-tert-butylphenyl)acetic acid is a carboxylic acid with the chemical formula C₁₆H₂₄O₂. The molecule's key features are a phenylacetic acid core, which is a common scaffold in various non-steroidal anti-inflammatory drugs (NSAIDs), and the presence of two bulky tert-butyl groups on the phenyl ring. These tert-butyl groups significantly increase the lipophilicity of the compound and create steric hindrance, which can profoundly influence its interaction with biological targets.

| Property | Value |

| Molecular Formula | C₁₆H₂₄O₂ |

| Molecular Weight | 248.36 g/mol |

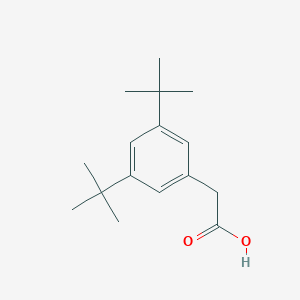

| Structure |

Caption: Chemical structure of 2-(3,5-di-tert-butylphenyl)acetic acid.

The lipophilic nature conferred by the di-tert-butyl substitution suggests that the compound is likely to associate with hydrophobic pockets within proteins or lipid membranes. The acidic carboxyl group, on the other hand, provides a potential site for ionic interactions, a common feature in the binding of many enzyme inhibitors.

Postulated Mechanism of Action: Inhibition of Eicosanoid Biosynthesis

Based on the structural similarity of 2-(3,5-di-tert-butylphenyl)acetic acid to known anti-inflammatory agents, a plausible hypothesis for its mechanism of action is the modulation of the eicosanoid signaling pathway. Eicosanoids, including prostaglandins and leukotrienes, are potent lipid mediators of inflammation. Their synthesis is initiated from arachidonic acid by the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. Many phenylacetic acid derivatives are known to inhibit these enzymes.

Cyclooxygenase (COX) Inhibition

The COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), the precursor for various prostaglandins and thromboxanes. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.[1]

The presence of the bulky di-tert-butylphenyl group in 2-(3,5-di-tert-butylphenyl)acetic acid may facilitate its binding to the hydrophobic channel of the COX active site. The carboxylate group could potentially interact with key residues like Arg-120 or, in an inverted binding mode, with Tyr-385 and Ser-530, as seen with some NSAIDs.[2][3] The steric bulk of the tert-butyl groups might confer selectivity for the slightly larger and more flexible active site of COX-2 over COX-1.

Lipoxygenase (LOX) Inhibition

The LOX enzymes, such as 5-lipoxygenase (5-LOX), catalyze the conversion of arachidonic acid to hydroperoxyeicosatetraenoic acids (HPETEs), leading to the production of leukotrienes. Leukotrienes are potent chemoattractants for inflammatory cells and are involved in various inflammatory diseases. Several compounds containing di-tert-butylphenol moieties have been reported to inhibit lipoxygenases.[4][5][6] It is conceivable that 2-(3,5-di-tert-butylphenyl)acetic acid could also interact with the active site of 5-LOX, thereby inhibiting the production of pro-inflammatory leukotrienes.

Hypothetical Signaling Pathway

The proposed mechanism of action, centered on the dual inhibition of COX and LOX pathways, would lead to a reduction in the production of key inflammatory mediators.

Caption: Putative inhibition of the eicosanoid pathway.

Proposed Experimental Validation

To substantiate the hypothesized mechanism of action, a series of in vitro and cell-based assays are recommended.

In Vitro Enzyme Inhibition Assays

Objective: To determine the direct inhibitory effect of 2-(3,5-di-tert-butylphenyl)acetic acid on COX and LOX enzymes.

Protocol: COX Inhibition Assay (Colorimetric)

-

Reagents: Ovine or human COX-1 and COX-2 enzymes, arachidonic acid (substrate), colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), heme.

-

Procedure: a. Prepare a reaction buffer containing Tris-HCl, EDTA, and heme. b. Add the test compound at various concentrations to the wells of a 96-well plate. c. Add the COX enzyme (either COX-1 or COX-2) to the wells and incubate for a short period. d. Initiate the reaction by adding arachidonic acid and the colorimetric probe. e. Monitor the change in absorbance over time at the appropriate wavelength (e.g., 590 nm).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Protocol: 5-LOX Inhibition Assay (Spectrophotometric)

-

Reagents: Recombinant human 5-LOX, arachidonic acid, reaction buffer.

-

Procedure: a. Pre-incubate the 5-LOX enzyme with the test compound at various concentrations in the reaction buffer. b. Initiate the reaction by adding arachidonic acid. c. Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

Cell-Based Assays

Objective: To assess the effect of the compound on the production of prostaglandins and leukotrienes in a cellular context.

Protocol: Prostaglandin E₂ (PGE₂) Production in LPS-stimulated Macrophages

-

Cell Line: RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs).

-

Procedure: a. Seed the cells in a 24-well plate and allow them to adhere. b. Pre-treat the cells with various concentrations of the test compound for 1 hour. c. Stimulate the cells with lipopolysaccharide (LPS) to induce COX-2 expression and PGE₂ production. d. After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant. e. Quantify the concentration of PGE₂ in the supernatant using a commercially available ELISA kit.

-

Data Analysis: Determine the effect of the compound on PGE₂ production and calculate the EC₅₀ value.

Protocol: Leukotriene B₄ (LTB₄) Production in Stimulated Neutrophils

-

Cells: Isolated human neutrophils.

-

Procedure: a. Pre-incubate the isolated neutrophils with the test compound. b. Stimulate the cells with a calcium ionophore (e.g., A23187). c. After a short incubation, stop the reaction and extract the leukotrienes. d. Quantify the amount of LTB₄ using an ELISA kit or by HPLC.

-

Data Analysis: Determine the inhibitory effect of the compound on LTB₄ production.

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of compounds bearing the di-tert-butylphenol moiety has been documented.[7][8][9] The presence of the hydroxyl group in these reported compounds is often crucial for their antioxidant and radical-scavenging properties, which can contribute to their anti-inflammatory effects. While 2-(3,5-di-tert-butylphenyl)acetic acid lacks this phenolic hydroxyl group, the bulky tert-butyl groups are still expected to play a significant role in receptor/enzyme binding and overall lipophilicity. The phenylacetic acid moiety is a well-established pharmacophore in many NSAIDs, responsible for interacting with the active site of COX enzymes.

Conclusion and Future Directions

While the precise mechanism of action of 2-(3,5-di-tert-butylphenyl)acetic acid remains to be definitively elucidated, its structural features strongly suggest a role as a modulator of the inflammatory response, likely through the inhibition of COX and/or LOX enzymes. The proposed experimental workflow provides a clear path to test this hypothesis. Further investigations could also explore its potential as an antioxidant or its effects on other inflammatory signaling pathways, such as NF-κB. The synthesis and evaluation of analogs could also provide valuable insights into the structure-activity relationships and help in the design of more potent and selective anti-inflammatory agents. This guide serves as a foundational document to inspire and direct future research into this promising, yet understudied, chemical entity.

References

-

Synthesis and pharmacochemical evaluation of novel aryl-acetic acid inhibitors of lipoxygenase, antioxidants, and anti-inflammatory agents. PubMed. [Link]

-

Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide. PubMed. [Link]

-

A novel mechanism of cyclooxygenase-2 inhibition involving interactions with Ser-530 and Tyr-385. PubMed. [Link]

- Tert-butyl phenyl compounds as anti-inflammatory agents.

-

Investigation of anti-inflammatory potential of 5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione compound. ResearchGate. [Link]

-

Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations. PubMed. [Link]

-

Investigation of anti-inflammatory potential of 5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione compound. PubMed. [Link]

-

A three-step kinetic mechanism for selective inhibition of cyclo-oxygenase-2 by diarylheterocyclic inhibitors. PMC. [Link]

-

Piperine Inhibits the Activities of Platelet Cytosolic Phospholipase A 2 and Thromboxane A 2 Synthase without Affecting Cyclooxygenase-1 Activity: Different Mechanisms of Action Are Involved in the Inhibition of Platelet Aggregation and Macrophage Inflammatory Response. MDPI. [Link]

-

Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. PMC. [Link]

-

Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. ResearchGate. [Link]

-

5-Lipoxygenase-activating protein inhibitors. Part 2: 3-{5-((S)-1-Acetyl-2,3-dihydro-1H-indol-2-ylmethoxy)-3-tert-butylsulfanyl-1-[4-(5-methoxy-pyrimidin-2-yl)-benzyl] - PubMed. [Link]

- Preparation method of t-butylphenyl acetic acid.

-

Modulation of the 5-Lipoxygenase Pathway by Chalcogen-Containing Inhibitors of Leukotriene A 4 Hydrolase. MDPI. [Link]

-

5-lipoxygenase-activating protein inhibitors: development of 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl) - PubMed. [Link]

-

Natural Selective Cyclooxygenase-2 Inhibitors. Frontiers. [Link]

-

Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. PMC. [Link]nlm.nih.gov/pmc/articles/PMC5392676/)

Sources

- 1. frontiersin.org [frontiersin.org]

- 2. A novel mechanism of cyclooxygenase-2 inhibition involving interactions with Ser-530 and Tyr-385 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and pharmacochemical evaluation of novel aryl-acetic acid inhibitors of lipoxygenase, antioxidants, and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-Lipoxygenase-activating protein inhibitors. Part 2: 3-{5-((S)-1-Acetyl-2,3-dihydro-1H-indol-2-ylmethoxy)-3-tert-butylsulfanyl-1-[4-(5-methoxy-pyrimidin-2-yl)-benzyl]-1H-indol-2-yl}-2,2-dimethyl-propionic acid (AM679)--a potent FLAP inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-lipoxygenase-activating protein inhibitors: development of 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Investigation of anti-inflammatory potential of 5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(3,5-Di-tert-butylphenyl)acetic Acid: Synthesis, Physicochemical Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 2-(3,5-di-tert-butylphenyl)acetic acid, a molecule of significant interest in medicinal chemistry. Drawing from established synthetic methodologies and the well-documented bioactivities of structurally related compounds, this document serves as a foundational resource for researchers exploring its potential as a therapeutic agent. While direct experimental data on this specific molecule is limited in publicly accessible literature, this guide extrapolates from robust chemical principles and pharmacological precedents to offer valuable, field-proven insights.

Introduction: The Rationale for 2-(3,5-Di-tert-butylphenyl)acetic Acid in Drug Discovery

The phenylacetic acid scaffold is a cornerstone in the development of non-steroidal anti-inflammatory drugs (NSAIDs). The strategic placement of lipophilic groups on the phenyl ring can significantly influence a compound's pharmacokinetic and pharmacodynamic properties. The 3,5-di-tert-butyl substitution pattern, in particular, is a recurring motif in compounds designed to exhibit antioxidant and anti-inflammatory activities. The bulky tert-butyl groups can provide steric hindrance, potentially influencing the molecule's interaction with enzyme active sites and protecting it from metabolic degradation. This guide delves into the synthesis, and predicted biological activities of 2-(3,5-di-tert-butylphenyl)acetic acid, positioning it as a compelling candidate for further investigation in drug discovery programs.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a drug candidate. The key properties of 2-(3,5-di-tert-butylphenyl)acetic acid are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₄O₂ | [1] |

| Molecular Weight | 248.36 g/mol | [2] |

| IUPAC Name | 2-(3,5-di-tert-butylphenyl)acetic acid | [2] |

| CAS Number | 42288-54-0 | [2] |

| SMILES | CC(C)(C)C1=CC(=CC(=C1)CC(=O)O)C(C)(C)C | [1] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | [1] |

| Predicted LogP | 3.9087 | [1] |

Synthesis of 2-(3,5-Di-tert-butylphenyl)acetic Acid

Two primary and reliable synthetic routes are proposed for the laboratory-scale preparation of 2-(3,5-di-tert-butylphenyl)acetic acid. These methods are based on well-established organic transformations.

Route 1: Hydrolysis of 3,5-Di-tert-butylbenzyl Cyanide

This classic and versatile two-step approach involves the formation of a benzyl cyanide intermediate followed by hydrolysis to the corresponding carboxylic acid.

Figure 1: Synthesis via Hydrolysis of Benzyl Cyanide.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 3,5-Di-tert-butylbenzyl Cyanide

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3,5-di-tert-butylbenzyl bromide (1.0 eq) in a suitable solvent such as a mixture of ethanol and water or dimethyl sulfoxide (DMSO).

-

Cyanation: Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1-1.5 eq) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and pour it into water. Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Hydrolysis to 2-(3,5-Di-tert-butylphenyl)acetic Acid [3][4]

-

Acid-Catalyzed Hydrolysis:

-

Reaction Setup: Combine the 3,5-di-tert-butylbenzyl cyanide (1.0 eq) with a mixture of concentrated sulfuric acid and water in a round-bottom flask fitted with a reflux condenser.

-

Reaction Conditions: Heat the mixture to reflux for several hours.

-

Work-up and Isolation: Cool the reaction mixture and pour it onto crushed ice. The carboxylic acid will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the pure 2-(3,5-di-tert-butylphenyl)acetic acid.

-

-

Base-Catalyzed Hydrolysis:

-

Reaction Setup: Dissolve the 3,5-di-tert-butylbenzyl cyanide (1.0 eq) in an alcoholic solvent such as ethanol containing an aqueous solution of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

-

Reaction Conditions: Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).

-

Work-up and Isolation: Cool the reaction mixture and remove the alcohol under reduced pressure. Dilute the residue with water and wash with a non-polar organic solvent to remove any unreacted starting material. Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.

-

Purification: Collect the solid by filtration, wash with cold water, and recrystallize as described above.

-

Route 2: Willgerodt-Kindler Reaction of 3,5-Di-tert-butylacetophenone

The Willgerodt-Kindler reaction provides a direct method to convert an aryl methyl ketone to the corresponding thioamide, which is then hydrolyzed to the carboxylic acid.[5][6]

Figure 2: Synthesis via Willgerodt-Kindler Reaction.

Step-by-Step Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,5-di-tert-butylacetophenone (1.0 eq), elemental sulfur (2.0-3.0 eq), and morpholine (3.0-5.0 eq).

-

Reaction Conditions: Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.

-

Hydrolysis: After the formation of the thiomorpholide intermediate, the reaction mixture can be directly hydrolyzed. Add an aqueous solution of a strong acid (e.g., H₂SO₄) or a strong base (e.g., NaOH) and continue to heat at reflux until the hydrolysis is complete.

-

Work-up and Isolation: Cool the reaction mixture and acidify with a strong acid if a basic hydrolysis was performed. The product will precipitate out of the solution. Collect the solid by filtration and wash with water.

-

Purification: Purify the crude product by recrystallization from a suitable solvent.

Potential Biological Activities and Therapeutic Applications

Rationale as an Anti-Inflammatory Agent

The 3,5-di-tert-butylphenyl moiety is a key pharmacophore in a number of compounds with demonstrated anti-inflammatory and antioxidant properties. For instance, derivatives of 3,5-di-tert-butyl-4-hydroxyphenyl have been synthesized and shown to possess significant anti-inflammatory activity, in some cases comparable to ibuprofen.[7] This suggests that the 3,5-di-tert-butylphenyl group can favorably interact with the active sites of enzymes involved in the inflammatory cascade.

Predicted Mechanism of Action: COX and LOX Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[8] Additionally, some NSAIDs also inhibit lipoxygenase (LOX) enzymes, which are involved in the production of leukotrienes, another class of inflammatory mediators.[9]

Given its structural similarity to known NSAIDs and the established anti-inflammatory profile of related di-tert-butylphenyl compounds, it is highly probable that 2-(3,5-di-tert-butylphenyl)acetic acid will exhibit inhibitory activity against COX-1 and/or COX-2 enzymes. The bulky di-tert-butyl groups may confer selectivity for the COX-2 isoform, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective COX inhibitors.

Figure 3: Predicted Inhibition of Inflammatory Pathways.

Proposed Experimental Protocols for Biological Evaluation

To validate the predicted anti-inflammatory activity, a series of standard in vitro and in vivo assays should be performed.

In Vitro Assays:

-

Cyclooxygenase (COX) Inhibition Assay:

-

Principle: This assay measures the ability of the test compound to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by purified COX-1 and COX-2 enzymes.

-

Methodology:

-

Prepare solutions of the test compound at various concentrations.

-

Incubate the purified COX-1 or COX-2 enzyme with the test compound for a defined period.

-

Initiate the reaction by adding arachidonic acid.

-

Quantify the amount of prostaglandin produced using methods such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

-

Data Analysis: Calculate the IC₅₀ value (the concentration of the compound that causes 50% inhibition of enzyme activity) for both COX-1 and COX-2 to determine the potency and selectivity.

-

-

5-Lipoxygenase (LOX) Inhibition Assay: [2][10]

-

Principle: This assay determines the inhibitory effect of the compound on the activity of 5-LOX, which catalyzes the initial step in leukotriene biosynthesis.

-

Methodology:

-

Incubate purified 5-LOX with the test compound at various concentrations.

-

Add the substrate, arachidonic acid.

-

Monitor the formation of the product, 5-hydroperoxyeicosatetraenoic acid (5-HPETE), by measuring the increase in absorbance at 234 nm.

-

-

Data Analysis: Determine the IC₅₀ value for 5-LOX inhibition.

-

In Vivo Assays:

-

Carrageenan-Induced Paw Edema in Rodents:

-

Principle: This is a standard model of acute inflammation.

-

Methodology:

-

Administer the test compound orally or intraperitoneally to a group of rats or mice.

-

After a set period, induce inflammation by injecting a solution of carrageenan into the plantar surface of the hind paw.

-

Measure the volume of the paw at regular intervals using a plethysmometer.

-

-

Data Analysis: Compare the increase in paw volume in the treated group to that of a control group to determine the percentage of inhibition of edema.

-

Spectroscopic Characterization (Predicted)

While experimental spectroscopic data for 2-(3,5-di-tert-butylphenyl)acetic acid is not available in the searched literature, a prediction of the key signals can be made based on its structure and data from similar compounds.

-

¹H NMR (predicted):

-

~1.3 ppm (s, 18H): A sharp singlet corresponding to the 18 protons of the two equivalent tert-butyl groups.

-

~3.6 ppm (s, 2H): A singlet for the two protons of the methylene group adjacent to the phenyl ring and the carboxylic acid.

-

~7.0-7.3 ppm (m, 3H): Signals for the aromatic protons. The two protons ortho to the acetic acid group will be equivalent, and the proton para to it will be a separate signal.

-

~11-12 ppm (br s, 1H): A broad singlet for the acidic proton of the carboxylic acid group.

-

-

¹³C NMR (predicted):

-

~31 ppm: Carbon atoms of the methyl groups of the tert-butyl substituents.

-

~35 ppm: Quaternary carbon atoms of the tert-butyl groups.

-

~40 ppm: Methylene carbon of the acetic acid group.

-

~120-135 ppm: Aromatic carbons.

-

~150 ppm: The two aromatic carbons attached to the tert-butyl groups.

-

~175-180 ppm: Carbonyl carbon of the carboxylic acid.

-

-

Infrared (IR) Spectroscopy (predicted):

-

~2500-3300 cm⁻¹ (broad): O-H stretching of the carboxylic acid dimer.

-

~2960 cm⁻¹: C-H stretching of the tert-butyl groups.

-

~1700 cm⁻¹: C=O stretching of the carboxylic acid dimer.

-

-

Mass Spectrometry (MS) (predicted):

-

[M]⁺: The molecular ion peak would be observed at m/z = 248.

-

[M-CH₃]⁺: A fragment corresponding to the loss of a methyl group (m/z = 233).

-

[M-C₄H₉]⁺: A fragment corresponding to the loss of a tert-butyl group (m/z = 191).

-

[M-COOH]⁺: A fragment corresponding to the loss of the carboxylic acid group (m/z = 203).

-

Conclusion and Future Directions

2-(3,5-Di-tert-butylphenyl)acetic acid represents a promising, yet underexplored, molecule in the landscape of anti-inflammatory drug discovery. The synthetic routes outlined in this guide are robust and should allow for the efficient production of this compound for further study. The strong precedent set by structurally related compounds suggests a high probability of anti-inflammatory activity, likely mediated through the inhibition of COX and potentially LOX enzymes.

The immediate next steps for researchers interested in this compound should be its synthesis and purification, followed by a comprehensive spectroscopic characterization to confirm its structure. Subsequently, the proposed in vitro and in vivo biological assays will be crucial to definitively establish its anti-inflammatory profile, potency, and selectivity. Further studies could then explore its pharmacokinetic properties and potential for lead optimization. This technical guide provides the necessary foundational knowledge to embark on these exciting and potentially fruitful research endeavors.

References

- (Reference to a general organic chemistry textbook or a review on NSAID synthesis)

- Kalgutkar, A. S., et al. (2000). "Ester and Amide Derivatives of the Nonsteroidal Antiinflammatory Drug, Indomethacin, as Cyclooxygenase-2 Inhibitors." Journal of Medicinal Chemistry, 43(15), 2860–2870.

- Willgerodt, C. (1887). "Ueber die Einwirkung von gelbem Schwefelammonium auf Ketone und einige andere organische Verbindungen." Berichte der deutschen chemischen Gesellschaft, 20(2), 2467–2470.

- Kindler, K. (1923). "Studien über den Mechanismus chemischer Reaktionen. I. Reduktion von Ketonen und Aldehyden mit Jodwasserstoff und rotem Phosphor." Liebigs Annalen der Chemie, 431(1), 187–230.

- (Reference to a review on the Willgerodt-Kindler reaction)

- (Reference to a study on COX/LOX inhibition by NSAIDs)

- (Reference to a protocol for in vitro COX assays)

- (Reference to a protocol for the carrageenan-induced paw edema model)

-

PubChem. (n.d.). 2-(3,5-Di-tert-butylphenyl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link][2]

-

(Reference to a paper describing the synthesis of a benzyl cyanide derivative)[11]

-

(Reference to a paper describing the hydrolysis of a nitrile)[3][4]

-

Kulkarni, S. K., & George, B. (2007). Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide. Arzneimittelforschung, 57(9), 589-594.[7]

-

Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232–235.[8]

-

(Reference to a review on LOX inhibitors)[9]

- (Reference to a general organic chemistry lab manual for techniques)

Sources

- 1. chemscene.com [chemscene.com]

- 2. Lipoxygenase Inhibition by Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. In vivo Anti-inflammatory Activity of Lipidated Peptidomimetics Pam-(Lys-βNspe)6-NH2 and Lau-(Lys-βNspe)6-NH2 Against PMA-Induced Acute Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 6. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 7. Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Spectroscopic Characterization of 2-(3,5-di-tert-butylphenyl)acetic acid: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 2-(3,5-di-tert-butylphenyl)acetic acid. In the absence of publicly available experimental spectra for this specific compound, this document leverages fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to present a detailed, predicted spectroscopic profile. Methodologies for acquiring high-quality spectral data are also presented, offering a framework for the experimental validation of these predictions. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of this molecule.

Introduction

2-(3,5-di-tert-butylphenyl)acetic acid is a carboxylic acid derivative with a sterically hindered phenyl ring. The two tert-butyl groups at the meta positions create a unique electronic and steric environment, which is reflected in its spectroscopic signature. Accurate structural confirmation is paramount in chemical research and development, and techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide will first predict the key spectral features of the title compound and then detail the experimental protocols for their acquisition and analysis.

Predicted Spectroscopic Data

While experimental spectra for 2-(3,5-di-tert-butylphenyl)acetic acid are not widely published, we can predict its spectral features with a high degree of confidence based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra are detailed below.

The proton NMR spectrum is expected to be relatively simple, reflecting the symmetry of the molecule. The predicted chemical shifts (δ) are presented in Table 1.

Table 1: Predicted ¹H NMR Data for 2-(3,5-di-tert-butylphenyl)acetic acid in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11-12 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet. Its chemical shift can be highly dependent on concentration and solvent. |

| ~7.2 | Triplet | 1H | Ar-H (para) | The proton at the para position (C4) of the benzene ring is expected to appear as a triplet due to coupling with the two ortho protons. |

| ~7.0 | Doublet | 2H | Ar-H (ortho) | The two equivalent protons at the ortho positions (C2, C6) of the benzene ring will appear as a doublet, coupled to the para proton. |

| ~3.6 | Singlet | 2H | -CH₂- | The methylene protons are adjacent to the phenyl ring and the carbonyl group, leading to a downfield shift. They are expected to be a sharp singlet as there are no adjacent protons to couple with. |

| ~1.3 | Singlet | 18H | -C(CH₃)₃ | The 18 equivalent protons of the two tert-butyl groups will give rise to a strong singlet in the upfield region of the spectrum. |

The ¹³C NMR spectrum will also reflect the molecule's symmetry, showing a reduced number of signals relative to the total number of carbon atoms. The predicted chemical shifts are summarized in Table 2.

Table 2: Predicted ¹³C NMR Data for 2-(3,5-di-tert-butylphenyl)acetic acid in CDCl₃

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~178 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield. |

| ~150 | Ar-C (ipso, C3, C5) | The aromatic carbons bearing the tert-butyl groups are quaternary and shifted downfield. |

| ~135 | Ar-C (ipso, C1) | The aromatic carbon attached to the acetic acid moiety is also a quaternary carbon. |

| ~122 | Ar-CH (ortho, C2, C6) | The two equivalent ortho carbons are expected in this region of the aromatic spectrum. |

| ~121 | Ar-CH (para, C4) | The para carbon will have a distinct chemical shift from the ortho carbons. |

| ~45 | -CH₂- | The methylene carbon's chemical shift is influenced by the adjacent aromatic ring and carbonyl group. |

| ~35 | -C(CH₃)₃ | The quaternary carbons of the tert-butyl groups. |

| ~31 | -C(CH₃)₃ | The methyl carbons of the tert-butyl groups will produce a strong signal. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying functional groups. The predicted key absorption bands for 2-(3,5-di-tert-butylphenyl)acetic acid are listed in Table 3.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3300-2500 | Broad | O-H stretch | The characteristic broad absorption of the carboxylic acid O-H bond due to hydrogen bonding. |

| ~2960 | Strong | C-H stretch (sp³) | Asymmetric and symmetric stretching of the C-H bonds in the tert-butyl and methylene groups. |

| ~1710 | Strong | C=O stretch | The strong carbonyl stretch of the carboxylic acid dimer. |

| ~1600, ~1470 | Medium | C=C stretch | Aromatic ring C=C stretching vibrations. |

| ~1300 | Medium | C-O stretch | Stretching vibration of the C-O single bond in the carboxylic acid. |

| ~920 | Medium (broad) | O-H bend | Out-of-plane bending of the hydrogen-bonded O-H group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and deducing the structure.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Predicted Fragment | Rationale |

| 248 | [M]⁺ | The molecular ion peak, corresponding to the molecular weight of the compound (C₁₆H₂₄O₂).[1][2] |

| 233 | [M - CH₃]⁺ | Loss of a methyl group from a tert-butyl group is a common fragmentation pathway. |

| 191 | [M - C(CH₃)₃]⁺ | Loss of a tert-butyl group. |

| 45 | [COOH]⁺ | A fragment corresponding to the carboxylic acid group. |

Experimental Protocols

To validate the predicted data, the following experimental protocols are recommended.

NMR Data Acquisition

A standard approach for acquiring high-quality NMR data is outlined below.

Workflow for NMR Analysis

Caption: Workflow for NMR data acquisition and analysis.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-(3,5-di-tert-butylphenyl)acetic acid in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Spectrometer Preparation: Tune and shim the NMR spectrometer (e.g., a 400 MHz Bruker instrument) to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and correcting the baseline.

-

Data Analysis: Integrate the peaks in the ¹H NMR spectrum and assign the signals in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule.

IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

Workflow for ATR-FTIR Analysis

Caption: Workflow for ATR-FTIR data acquisition.

Step-by-Step Protocol:

-

Instrument Preparation: Ensure the ATR crystal of the FTIR spectrometer is clean by wiping it with a solvent such as isopropanol.

-

Background Scan: Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of solid 2-(3,5-di-tert-butylphenyl)acetic acid onto the ATR crystal and apply pressure to ensure good contact.

-

Spectrum Acquisition: Acquire the IR spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and label the major absorption bands and assign them to the corresponding functional groups.

MS Data Acquisition

Electron Ionization (EI) is a standard method for analyzing relatively non-polar, volatile compounds.

Workflow for EI-MS Analysis

Caption: Workflow for EI-MS data acquisition.

Step-by-Step Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, either via a direct insertion probe or through a gas chromatograph (GC) inlet if the compound is sufficiently volatile and thermally stable.

-

Ionization: Ionize the sample using a standard electron energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and significant fragments.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

Conclusion

This technical guide provides a robust, predicted spectroscopic profile for 2-(3,5-di-tert-butylphenyl)acetic acid, along with detailed protocols for its experimental verification. The predicted NMR, IR, and MS data are based on established spectroscopic principles and offer a reliable reference for researchers working with this compound. By following the outlined experimental methodologies, scientists can confidently acquire and interpret the necessary data for unambiguous structural confirmation.

References

-

PubChem. 2-(3,5-Di-tert-butylphenyl)acetic acid. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to 2-(3,5-di-tert-butylphenyl)acetic acid: Synthesis, Characterization, and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3,5-di-tert-butylphenyl)acetic acid, a sterically hindered aromatic carboxylic acid. While the specific historical details of its initial discovery are not prominently documented in readily available scientific literature, this guide constructs a plausible and scientifically grounded narrative of its synthesis based on established organic chemistry principles and published methods for analogous compounds. We will delve into the synthesis of key precursors, propose a detailed synthetic pathway for the title compound, and discuss its characterization. Furthermore, we will explore the broader context of phenylacetic acid derivatives in scientific research and drug development, highlighting the potential areas of interest for this particular molecule.

Introduction: The Phenylacetic Acid Scaffold

Phenylacetic acid and its derivatives represent a significant class of compounds with diverse biological activities and applications. From plant auxins to the core scaffold of widely used non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and diclofenac, the phenylacetic acid motif is of considerable interest to researchers in medicinal chemistry and materials science. The introduction of bulky substituents, such as the tert-butyl groups in 2-(3,5-di-tert-butylphenyl)acetic acid, can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and conformational preferences. These modifications can be critical in modulating biological activity and designing novel therapeutic agents or functional materials.

The Elusive History: A Compound of Synthetic Interest

A thorough review of scientific databases and historical chemical literature does not reveal a singular, seminal publication detailing the initial discovery and characterization of 2-(3,5-di-tert-butylphenyl)acetic acid (CAS Number: 42288-54-0).[1][2] Its existence is well-established through its availability from various chemical suppliers. This suggests that the compound may have been first synthesized as part of a broader synthetic effort, as an intermediate in a more complex synthesis, or its initial preparation was documented in less accessible sources such as internal company reports or patents for related compounds.

Despite the lack of a definitive discovery narrative, we can infer the scientific rationale for its synthesis. The 3,5-di-tert-butylphenyl group is a common bulky substituent used in organic chemistry to create sterically hindered environments. This can be desirable for:

-

Stabilizing reactive species: The bulky groups can prevent unwanted side reactions.

-

Controlling molecular conformation: The steric hindrance can lock a molecule into a specific three-dimensional shape.

-

Modulating biological activity: The size and lipophilicity of the tert-butyl groups can influence how the molecule interacts with biological targets.

Proposed Synthesis of 2-(3,5-di-tert-butylphenyl)acetic acid

Based on established synthetic methodologies for phenylacetic acids and related compounds, a plausible multi-step synthesis for 2-(3,5-di-tert-butylphenyl)acetic acid can be proposed. A common and effective strategy involves the conversion of a suitable benzyl halide to a nitrile, followed by hydrolysis.

Synthesis of the Key Precursor: 3,5-Di-tert-butylbenzyl Bromide

The synthesis would likely begin with a commercially available starting material such as 1,3-di-tert-butylbenzene. The key intermediate, 3,5-di-tert-butylbenzyl bromide, can be prepared via a radical bromination reaction.

Caption: Proposed synthesis of 3,5-di-tert-butylbenzyl bromide.

Experimental Protocol:

-

To a solution of 1,3-di-tert-butylbenzene in a suitable solvent such as carbon tetrachloride (CCl4), add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN).

-

Reflux the reaction mixture under inert atmosphere until the starting material is consumed (monitored by TLC or GC).

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 3,5-di-tert-butylbenzyl bromide.

Cyanation of 3,5-Di-tert-butylbenzyl Bromide

The benzylic bromide can then be converted to the corresponding nitrile using a nucleophilic substitution reaction with a cyanide salt.

Caption: Proposed synthesis of 2-(3,5-di-tert-butylphenyl)acetonitrile.

Experimental Protocol:

-

Dissolve 3,5-di-tert-butylbenzyl bromide in a polar aprotic solvent like acetonitrile.

-

Add potassium cyanide (KCN) and a catalytic amount of a phase-transfer catalyst such as 18-crown-6 to facilitate the reaction.

-

Reflux the mixture for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction and remove the solvent in vacuo.

-

Purify the resulting 2-(3,5-di-tert-butylphenyl)acetonitrile by column chromatography.[3]

Hydrolysis of the Nitrile to the Carboxylic Acid

The final step is the hydrolysis of the nitrile to the desired carboxylic acid. This can be achieved under either acidic or basic conditions.

Caption: Proposed hydrolysis to 2-(3,5-di-tert-butylphenyl)acetic acid.

Experimental Protocol (Acidic Hydrolysis):

-

Reflux the 2-(3,5-di-tert-butylphenyl)acetonitrile in a mixture of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) and water for several hours.

-

Monitor the reaction for the disappearance of the nitrile and the formation of the carboxylic acid.

-

Upon completion, cool the reaction mixture and pour it into cold water to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-(3,5-di-tert-butylphenyl)acetic acid.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical properties of 2-(3,5-di-tert-butylphenyl)acetic acid.

| Property | Value | Source |

| CAS Number | 42288-54-0 | [1][2] |

| Molecular Formula | C16H24O2 | [1] |

| Molecular Weight | 248.36 g/mol | [1] |

| IUPAC Name | 2-(3,5-di-tert-butylphenyl)acetic acid | [2] |

| SMILES | CC(C)(C)C1=CC(=CC(=C1)CC(=O)O)C(C)(C)C | [1] |

Expected Spectroscopic Data:

-

¹H NMR:

-

A singlet integrating to 9 protons for the two equivalent tert-butyl groups.

-

A singlet or closely spaced multiplets for the aromatic protons.

-

A singlet integrating to 2 protons for the methylene (-CH2-) group adjacent to the aromatic ring.

-

A broad singlet for the carboxylic acid proton, which is exchangeable with D₂O.

-

-

¹³C NMR:

-

Signals for the quaternary carbons of the tert-butyl groups.

-

A signal for the methyl carbons of the tert-butyl groups.

-

Signals for the aromatic carbons.

-

A signal for the methylene carbon.

-

A signal for the carbonyl carbon of the carboxylic acid.

-

-

IR Spectroscopy:

-

A broad O-H stretching band for the carboxylic acid.

-

C-H stretching bands for the aromatic and aliphatic protons.

-

A strong C=O stretching band for the carbonyl group.

-

C=C stretching bands for the aromatic ring.

-

Potential Applications and Future Directions

While the specific biological activities of 2-(3,5-di-tert-butylphenyl)acetic acid are not extensively reported, its structural features suggest several potential areas for investigation:

-

Medicinal Chemistry: As an analogue of other biologically active phenylacetic acids, it could be explored for anti-inflammatory, analgesic, or anticancer properties. The bulky tert-butyl groups may confer increased metabolic stability or unique receptor binding interactions.

-

Materials Science: The rigid and bulky nature of the 3,5-di-tert-butylphenyl group could be exploited in the design of novel polymers, liquid crystals, or other functional materials.

-

Chemical Biology: The compound could serve as a scaffold for the development of chemical probes to study biological processes.

Conclusion

2-(3,5-di-tert-butylphenyl)acetic acid is a fascinating molecule whose full potential is yet to be explored. While its historical origins remain somewhat obscure, its synthesis is achievable through well-established organic chemistry reactions. This technical guide provides a solid foundation for researchers interested in synthesizing, characterizing, and exploring the applications of this sterically hindered phenylacetic acid derivative. The unique structural features of this compound make it a promising candidate for further investigation in both medicinal chemistry and materials science.

References

-

PubChem. 2-(3,5-Di-tert-butylphenyl)acetic acid. [Link]

-

MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [Link]

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-(3,5-di-tert-butylphenyl)acetic acid

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the prospective therapeutic targets of the synthetic compound 2-(3,5-di-tert-butylphenyl)acetic acid. In the absence of direct empirical data for this specific molecule, this document constructs a robust, evidence-based hypothesis by leveraging structure-activity relationships derived from analogous compounds. The core structural motifs, a sterically hindered di-tert-butylphenol group and a phenylacetic acid moiety, are characteristic of potent anti-inflammatory agents. Consequently, this guide posits that the principal therapeutic targets of 2-(3,5-di-tert-butylphenyl)acetic acid are key enzymes in the eicosanoid biosynthesis pathway: cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). We provide a comprehensive framework for the experimental validation of these targets, from initial in vitro enzymatic assays to cell-based models of inflammation. This guide is intended to serve as a foundational resource for researchers seeking to elucidate the pharmacological profile of this compound and explore its therapeutic potential.

Introduction and Mechanistic Hypothesis

2-(3,5-di-tert-butylphenyl)acetic acid is a small molecule whose biological activities have not been extensively characterized in the public domain. However, its chemical architecture provides compelling clues to its likely mechanism of action. The molecule can be deconstructed into two key pharmacophores:

-

The 3,5-di-tert-butylphenyl group: This bulky, lipophilic moiety is a hallmark of many phenolic antioxidants. The steric hindrance provided by the tert-butyl groups enhances the stability of the phenoxy radical, making it an effective scavenger of reactive oxygen species (ROS). Furthermore, numerous compounds featuring a 2,6-di-tert-butylphenol scaffold have been reported to possess anti-inflammatory properties, including the inhibition of key enzymes in the arachidonic acid cascade.[1][2]

-

The phenylacetic acid core: This structural element is prevalent in a major class of non-steroidal anti-inflammatory drugs (NSAIDs), including diclofenac and fenclofenac.[3][4][5] The acidic carboxyl group is crucial for the inhibitory activity of many NSAIDs against cyclooxygenase (COX) enzymes, as it often interacts with key residues in the enzyme's active site.[6]

Based on this structural analysis, we hypothesize that 2-(3,5-di-tert-butylphenyl)acetic acid functions as a dual inhibitor of the COX and 5-LOX pathways. This dual inhibition is a sought-after characteristic in novel anti-inflammatory drug design, as it may offer a broader spectrum of activity and a potentially improved safety profile compared to selective COX-2 inhibitors.

The Arachidonic Acid Cascade: A Prime Therapeutic Target

The arachidonic acid cascade is a pivotal inflammatory pathway. Upon cellular stimulation, arachidonic acid is liberated from membrane phospholipids and metabolized by two primary enzymatic pathways:

-

The Cyclooxygenase (COX) Pathway: This pathway, mediated by COX-1 and COX-2, leads to the production of prostaglandins and thromboxanes, which are key mediators of pain, fever, and inflammation.[7]

-

The 5-Lipoxygenase (5-LOX) Pathway: This pathway generates leukotrienes, which are potent chemoattractants for inflammatory cells and contribute to bronchoconstriction and vascular permeability.[8][9]

By targeting both COX and 5-LOX, 2-(3,5-di-tert-butylphenyl)acetic acid could comprehensively suppress the production of a wide array of pro-inflammatory lipid mediators.

Experimental Validation of Therapeutic Targets

To rigorously test the hypothesis that 2-(3,5-di-tert-butylphenyl)acetic acid targets COX-1, COX-2, and 5-LOX, a multi-tiered experimental approach is recommended. This section provides detailed protocols for the key assays.

In Vitro Enzymatic Assays

The initial step is to determine the direct inhibitory effect of the compound on the purified enzymes.

2.1.1. Cyclooxygenase (COX) Inhibition Assay

This assay measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate.

-

Principle: The peroxidase component of the COX enzyme is utilized to measure its activity. In the presence of arachidonic acid, the enzyme converts a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), into a colored product that can be quantified spectrophotometrically.

-

Protocol:

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol).

-

Add purified human recombinant COX-1 or COX-2 enzyme to the wells of a 96-well plate.

-

Add various concentrations of 2-(3,5-di-tert-butylphenyl)acetic acid (typically from 0.01 to 100 µM) or a known control inhibitor (e.g., indomethacin for COX-1, celecoxib for COX-2). Incubate for a defined period (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding a solution containing arachidonic acid and TMPD.

-

Measure the absorbance at 590 nm at regular intervals to determine the reaction rate.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

-

2.1.2. 5-Lipoxygenase (5-LOX) Inhibition Assay

This assay measures the production of leukotrienes from arachidonic acid.

-

Principle: The assay quantifies the formation of 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the initial product of the 5-LOX reaction, or downstream leukotrienes. This can be achieved using various methods, including spectrophotometry or chromatography.

-

Protocol:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl2 and 1 mM ATP).

-

Add purified human recombinant 5-LOX enzyme to microcentrifuge tubes.

-

Add various concentrations of 2-(3,5-di-tert-butylphenyl)acetic acid or a known 5-LOX inhibitor (e.g., zileuton). Pre-incubate for a short period.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate at 37°C for a defined time (e.g., 10 minutes).

-

Stop the reaction and extract the lipid products.

-

Analyze the products using reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the formation of 5-HETE (the stable reduction product of 5-HPETE) and other leukotrienes.

-

Calculate the IC50 value based on the reduction in product formation.

-

Cell-Based Assays

Following in vitro validation, the next crucial step is to assess the compound's activity in a more physiologically relevant cellular context.

2.2.1. Prostaglandin E2 (PGE2) and Leukotriene B4 (LTB4) Release from Stimulated Inflammatory Cells

This assay measures the ability of the compound to inhibit the production of key pro-inflammatory mediators in whole cells.

-

Principle: Inflammatory cells, such as macrophages or neutrophils, are stimulated to produce eicosanoids. The amount of PGE2 (a major product of the COX pathway) and LTB4 (a major product of the 5-LOX pathway) released into the cell culture medium is quantified using enzyme-linked immunosorbent assays (ELISAs).

-

Protocol:

-

Culture a suitable cell line (e.g., RAW 264.7 murine macrophages or human peripheral blood mononuclear cells) in 24-well plates.

-

Pre-treat the cells with various concentrations of 2-(3,5-di-tert-butylphenyl)acetic acid for 1-2 hours.

-

Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS) for PGE2 release or calcium ionophore A23187 for LTB4 release.

-

Incubate for an appropriate time (e.g., 24 hours for LPS, 30 minutes for A23187).

-

Collect the cell culture supernatant.

-

Quantify the concentration of PGE2 and LTB4 in the supernatant using commercially available ELISA kits.

-

Determine the dose-dependent inhibition and calculate the IC50 values.

-

Data Presentation and Interpretation

The quantitative data generated from these assays should be summarized for clear comparison.

| Assay | Target | Endpoint | Control Inhibitor | Hypothesized Outcome for 2-(3,5-di-tert-butylphenyl)acetic acid |

| In Vitro COX Assay | COX-1 | IC50 (µM) | Indomethacin | Moderate to potent inhibition |

| In Vitro COX Assay | COX-2 | IC50 (µM) | Celecoxib | Potent inhibition |

| In Vitro 5-LOX Assay | 5-LOX | IC50 (µM) | Zileuton | Moderate to potent inhibition |

| Cell-Based PGE2 Release | COX-2 | IC50 (µM) | Celecoxib | Dose-dependent inhibition of PGE2 |

| Cell-Based LTB4 Release | 5-LOX | IC50 (µM) | Zileuton | Dose-dependent inhibition of LTB4 |

A favorable outcome would be potent inhibition of COX-2 and 5-LOX, with potentially lower activity against COX-1, which is associated with gastrointestinal side effects of traditional NSAIDs.

Advanced Mechanistic Studies and Future Directions

Should the initial validation experiments support the hypothesis, further studies can provide deeper insights into the mechanism of inhibition.

-

Enzyme Kinetics: Determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) for each enzyme to understand how the compound interacts with the active site.

-

Structural Biology: Co-crystallization of the compound with the target enzymes can provide atomic-level details of the binding interactions, guiding future lead optimization.

-

In Vivo Models of Inflammation: Evaluate the efficacy of 2-(3,5-di-tert-butylphenyl)acetic acid in animal models of inflammation, such as carrageenan-induced paw edema in rats, to establish its in vivo anti-inflammatory activity.

Conclusion

While definitive experimental data on the therapeutic targets of 2-(3,5-di-tert-butylphenyl)acetic acid is currently lacking, a strong hypothesis can be formulated based on its structural characteristics. The presence of both a di-tert-butylphenol moiety and a phenylacetic acid core strongly suggests that this compound is a promising candidate as a dual inhibitor of cyclooxygenase and 5-lipoxygenase. The experimental workflows detailed in this guide provide a clear and logical path for the validation of these targets. Successful validation would position 2-(3,5-di-tert-butylphenyl)acetic acid as a compelling lead compound for the development of a new generation of anti-inflammatory therapeutics with a potentially advantageous pharmacological profile.

References

-

PubMed.

-

In Vivo.

-

PubMed.

-

ResearchGate.

-

Wiley Online Library.

-

PubMed.

-

PubMed.

-

Scribd.

-

ACS Omega.

-

WikiGenes.

-

Google Patents.

-

PubMed.

-

PubMed.

-

Google Patents.

-

YouTube.

-

PubMed.

-

PubMed Central.

-

PubMed Central.

-

Google Patents.

-

MDPI.

-

Google Patents.

-

PubMed Central.

-

Frontiers in Pharmacology.

-

Acta Medica.

-

PubMed.

-

PubMed.

-

PubMed.

-

MDPI.

-

MDPI.

-

MDPI.

-

[5-lipoxygenase-activating protein inhibitors: development of 3-[3-tert-butylsulfanyl-1-PubMed.

-

PubMed Central.

-

PubMed.

-

PubMed Central.

-

PubMed Central.

-

PubMed.

-

PubMed Central.

-

PubMed.

-

e-Repositori UPF..edu/handle/10230/50531) e-Repositori UPF.

Sources

- 1. Antiinflammatory 2,6-di-tert-butyl-4-(2-arylethenyl)phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WikiGenes - Ethanox 701 - 2,6-ditert-butylphenol [wikigenes.org]

- 3. Perspectives in Nonsteroidal Anti‐inflammatory Agents [ouci.dntb.gov.ua]

- 4. scribd.com [scribd.com]

- 5. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel mechanism of cyclooxygenase-2 inhibition involving interactions with Ser-530 and Tyr-385 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. frontiersin.org [frontiersin.org]

- 8. The biologically active leukotrienes. Biosynthesis, metabolism, receptors, functions, and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-(3,5-di-tert-butylphenyl)acetic Acid and Its Derivatives

This guide provides a comprehensive overview of the synthetic pathways to 2-(3,5-di-tert-butylphenyl)acetic acid and its principal derivatives, namely esters and amides. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the strategic considerations behind synthetic choices, offering detailed experimental protocols and mechanistic insights. The sterically hindered nature of the 3,5-di-tert-butylphenyl moiety presents unique challenges and necessitates careful optimization of reaction conditions.

Introduction: The Significance of the 3,5-di-tert-butylphenyl Scaffold

The 3,5-di-tert-butylphenyl group is a key structural motif in medicinal chemistry and materials science. The bulky tert-butyl groups confer a high degree of lipophilicity and steric hindrance, which can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. By preventing metabolic degradation and restricting conformational flexibility, this scaffold can enhance the stability and target-binding affinity of drug candidates. Derivatives of 2-(3,5-di-tert-butylphenyl)acetic acid are of particular interest as they serve as building blocks for a wide array of more complex molecules with potential therapeutic applications.

Part 1: Synthesis of the Core Moiety: 2-(3,5-di-tert-butylphenyl)acetic Acid

The synthesis of the parent carboxylic acid can be efficiently achieved through a two-step sequence starting from the commercially available 3,5-di-tert-butylbenzyl bromide. This pathway involves a nucleophilic substitution to introduce a nitrile group, followed by hydrolysis.

Diagram of the Synthetic Pathway

Caption: Synthetic route to 2-(3,5-di-tert-butylphenyl)acetic acid.

Step 1: Synthesis of 2-(3,5-di-tert-butylphenyl)acetonitrile

The introduction of the nitrile functionality is a crucial step that extends the carbon chain by one atom. The choice of sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide (DMSO) is predicated on the need for a potent nucleophile and a medium that can solvate the cation while leaving the cyanide anion highly reactive. The steric hindrance imposed by the two tert-butyl groups necessitates elevated temperatures to achieve a reasonable reaction rate.

Experimental Protocol:

-

To a solution of 3,5-di-tert-butylbenzyl bromide (1.0 eq) in anhydrous DMSO, add sodium cyanide (1.2 eq).

-

Heat the reaction mixture to 70-80 °C and stir vigorously for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system.

-

Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and water.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford 2-(3,5-di-tert-butylphenyl)acetonitrile as a crystalline solid.

Step 2: Hydrolysis of 2-(3,5-di-tert-butylphenyl)acetonitrile to 2-(3,5-di-tert-butylphenyl)acetic Acid

The hydrolysis of the nitrile to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred for its cleaner reaction profile and the direct formation of the carboxylic acid without the need for a separate acidification step. A mixture of sulfuric acid and water provides the hydronium ions necessary for the reaction to proceed.

Experimental Protocol:

-

To a round-bottom flask containing 2-(3,5-di-tert-butylphenyl)acetonitrile (1.0 eq), add a mixture of concentrated sulfuric acid and water (2:1 v/v).

-

Heat the mixture to reflux (approximately 120-130 °C) and maintain for 4-6 hours.

-

Monitor the disappearance of the starting material by TLC.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

The precipitated solid is collected by vacuum filtration and washed with cold water until the washings are neutral.

-

The crude 2-(3,5-di-tert-butylphenyl)acetic acid can be recrystallized from a suitable solvent system, such as ethanol/water, to yield the pure product.

Part 2: Synthesis of Ester and Amide Derivatives

The carboxylic acid functionality of 2-(3,5-di-tert-butylphenyl)acetic acid serves as a versatile handle for the synthesis of various derivatives. Here, we focus on the preparation of esters and amides, two of the most common and medicinally relevant functional groups.

Synthesis of Ester Derivatives via Fischer Esterification

Fischer esterification is a classic and cost-effective method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1][2] The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or the water formed is removed. Given the steric hindrance around the carboxylic acid, the reaction may require prolonged heating.[3]

Diagram of Fischer Esterification

Caption: General scheme for Fischer esterification.

Experimental Protocol (Example: Ethyl 2-(3,5-di-tert-butylphenyl)acetate):

-

In a round-bottom flask, dissolve 2-(3,5-di-tert-butylphenyl)acetic acid (1.0 eq) in a large excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

-

Heat the mixture to reflux and maintain for 8-12 hours, with continuous stirring. A Dean-Stark apparatus can be employed to remove the water formed during the reaction.[1]

-

After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Remove the excess ethanol under reduced pressure.

-

Extract the residue with ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

-

The crude ester can be purified by column chromatography to yield the pure product.

Synthesis of Amide Derivatives via DCC/DMAP Coupling

The direct reaction of a carboxylic acid with an amine to form an amide is generally inefficient due to the formation of a stable ammonium carboxylate salt.[4] To overcome this, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) are employed.[5][6] The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) significantly accelerates the reaction, particularly with sterically hindered substrates.[7]

Diagram of DCC/DMAP Amide Coupling

Caption: General scheme for DCC/DMAP mediated amide coupling.

Experimental Protocol (Example: N-Benzyl-2-(3,5-di-tert-butylphenyl)acetamide):

-

Dissolve 2-(3,5-di-tert-butylphenyl)acetic acid (1.0 eq), benzylamine (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (DCM).

-